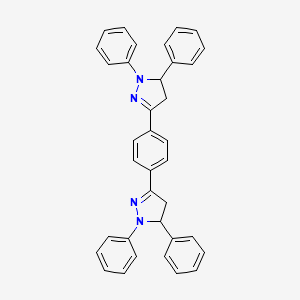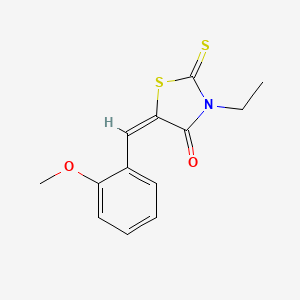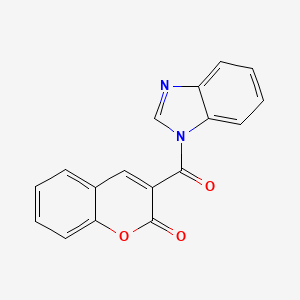
3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
Übersicht
Beschreibung
“3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” is a chemical compound with the molecular formula C36H30N4 . It is also known by other names such as 3,3’-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) and 1,5,1’,5’-tetraphenyl-4,5,4’,5’-tetrahydro-1H,1’H-3,3’-p-phenylene-bis-pyrazole .
Synthesis Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)”, has been developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” is based on structures generated from information available in ECHA’s databases . The structure of this compound was established by elemental analysis, IR, 1H NMR, 13C NMR and EI-MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” include its molecular formula (C36H30N4), molecular weight, and other properties . More detailed properties like melting point, boiling point, and density are not provided in the sources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chalcone Derivatives
Chalcones are α,β-unsaturated ketones formed through aldol condensations. They play a crucial role in organic synthesis. Naturally occurring and synthetic chalcones exhibit diverse biological activities, including antioxidant, antibacterial, antidepressant, antihypertensive, and anti-inflammatory effects. Additionally, chalcones serve as intermediates in flavonoid biosynthesis and can lead to the formation of other heterocyclic compounds like pyrazoles and oxazoles .
Fluorescent and Photoluminescent Materials
The compound’s structure suggests potential photoluminescent properties. Researchers have explored related pyrazoline derivatives for their excellent fluorescence, thermal stability, and washing resistance. These properties make them valuable for applications in photoluminescent materials, organic nonlinear optics, and photorefractive materials .
Neurotoxicity Studies
While not directly studied for neurotoxicity, related pyrazoline derivatives have been investigated. For instance, a novel pyrazoline derivative exhibited neurotoxic potential in alevins (young fish) by affecting acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Understanding such effects can contribute to assessing the safety of similar compounds .
Crystallography and Structural Analysis
Researchers have determined crystal structures of related compounds. While not specific to our compound, these studies provide valuable insights into molecular arrangements, atomic coordinates, and displacement parameters. Such structural information aids in understanding the compound’s behavior and interactions .
Holographic Recording Materials
Chalcone derivatives have been explored for their potential in holographic recording materials. Their unique properties make them interesting candidates for data storage and optical applications .
Flavonoid Biosynthesis and Beyond
As mentioned earlier, chalcones are intermediates in flavonoid biosynthesis. Understanding their role in plant metabolism and their potential as building blocks for other heterocyclic compounds broadens their significance in the field of natural product chemistry .
Eigenschaften
IUPAC Name |
5-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]-2,3-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4/c1-5-13-29(14-6-1)35-25-33(37-39(35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40(38-34)32-19-11-4-12-20-32/h1-24,35-36H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFQTTYMSMMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314315 | |
| Record name | 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
CAS RN |
7267-75-6 | |
| Record name | NSC281979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3870151.png)
![N,N,6-trimethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3870169.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3870172.png)
![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870180.png)
![2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3870192.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B3870213.png)
![(4-phenyl-1,3-thiazol-2-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B3870218.png)
![N-[1-(anilinocarbonyl)-1,3-pentadien-1-yl]benzamide](/img/structure/B3870224.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3870225.png)

![4-(5-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3870244.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3870257.png)